molecular formula C13H16ClN3 B2543269 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride CAS No. 2445791-98-8

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride

Cat. No. B2543269
CAS RN: 2445791-98-8
M. Wt: 249.74
InChI Key: KWBUXKRLDOCIQG-UHFFFAOYSA-N
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Description

The compound "3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the analysis of similar indole derivatives. For instance, the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile are explored, which shares structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the condensation of indole derivatives with various reagents. For example, 2-oxo-3-(indol-3-yl)propanonitrile was condensed with dimethylformamide dimethylacetal to yield an enaminonitrile, which further reacted with different nucleophiles to produce various compounds . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Structural analysis of related compounds, such as the {[2-(Dimethylamino)ethyl]cyclopentadienyl}titanium complexes, reveals intramolecular coordination to titanium, suggesting that the dimethylamino group can engage in Lewis acid-base interactions . This information could be relevant when considering the molecular structure of "this compound," as the dimethylamino group may also participate in similar interactions.

Chemical Reactions Analysis

The reactivity of indole derivatives with various nucleophiles has been studied, leading to the formation of different products such as pyrazole-4-carbonitrile and indolylpyridine . These reactions demonstrate the versatility of indole derivatives in chemical synthesis, which could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, related studies provide insights into the properties of similar compounds. For instance, the synthesis and characterization of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate included NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These techniques and theoretical approaches could be applied to analyze the physical and chemical properties of the compound .

Scientific Research Applications

Conversion of Plant Biomass

Chernyshev et al. (2017) discuss the synthesis of HMF from plant feedstocks and its use in the production of various chemicals, which might be related to the broader category of compounds like 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride in terms of their potential applications in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Indole Synthesis

Taber and Tirunahari (2011) review methods for indole synthesis, presenting a framework for the classification of all indole syntheses. This is directly relevant to the synthesis and applications of indole derivatives, suggesting a potential research application for this compound in the synthesis of complex organic compounds (Taber & Tirunahari, 2011).

Pharmacokinetics and Roles in Hepatic Protection

Wang et al. (2016) discuss the pharmacokinetics of indole-3-carbinol and its derivatives, highlighting their protective effects on chronic liver diseases. This suggests that indole derivatives, including potentially this compound, may have biomedical applications in liver health and disease treatment (Wang, Cheng, Liu, Wang, & Jiang, 2016).

Dimethyl Carbonate as an Oxygenated Fuel

Abdalla and Liu (2018) explore dimethyl carbonate's potential as an alternative fuel, suggesting that compounds with similar structures or functionalities might be researched for their energy applications. This indirectly implies that derivatives of indole, such as this compound, could be subjects of research in energy and fuel applications (Abdalla & Liu, 2018).

Safety and Hazards

The safety information for 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile hydrochloride indicates that it has a GHS07 pictogram and a signal word of "Warning" . Further safety and hazard information is not directly available from the search results.

Mechanism of Action

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13;/h3-4,7,9,15H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUXKRLDOCIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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